![molecular formula C20H30N4+2 B1196900 Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium CAS No. 81931-05-7](/img/structure/B1196900.png)
Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium is a member of azobenzenes.
Applications De Recherche Scientifique
1. Applications in Organic Synthesis
Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium and related quaternary ammonium salts have been utilized as solid methylating agents in organic synthesis. For instance, phenyl trimethylammonium iodide (PhMe3NI) serves as an alternative methylating agent for α-methylation of aryl ketones, offering nonvolatility, noncarcinogenic properties, and ease of handling (Templ & Schnürch, 2022).
2. Role in Chiral Synthesis
New trimeric quaternary ammonium salts derived from cinchonine or cinchonidine have been employed as chiral phase transfer catalysts. These catalysts are effective for the enantioselective synthesis of α-amino acids, demonstrating high chemical yield and enantioselectivity (Siva & Murugan, 2006).
3. Development of Water-Soluble Copolymers
Quaternary ammonium salts, such as cationic trimethyl(4-methacrylamidophenyl)ammonium methyl sulfate, have been investigated in the development of water-soluble cationic and/or zwitterionic copolymers. These copolymers show potential for various applications due to their unique properties like microstructure and viscometric behavior (Liaw et al., 2000).
4. Catalysis and Esterification Processes
Polystyrene trimethyl ammonium chloride impregnated with Rhodium(0) nanoparticles (Rh@PMe3NCl) has been used as a catalyst and methylating agent for the esterification of alcohols through selective oxidation of methanol. This showcases the utility of quaternary ammonium salts in complex catalytic processes (Guha et al., 2015).
Propriétés
Numéro CAS |
81931-05-7 |
|---|---|
Formule moléculaire |
C20H30N4+2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium |
InChI |
InChI=1S/C20H30N4/c1-23(2,3)15-17-9-7-11-19(13-17)21-22-20-12-8-10-18(14-20)16-24(4,5)6/h7-14H,15-16H2,1-6H3/q+2 |
Clé InChI |
KCOSVQHBILQVFB-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C[N+](C)(C)C |
SMILES canonique |
C[N+](C)(C)CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C[N+](C)(C)C |
Synonymes |
3,3'-bis(alpha-(trimethylammonium)methyl)azobenzene Bis-Q Bis-Q dibromide Bis-Q dibromide, (E)-isomer Bis-Q dibromide, (Z)-isomer Bis-Q, (E)-isomer Bis-Q, (Z)-isomer trans-3,3'-bis(alpha-(trimethylammonium)methyl)azobenzene dibromide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



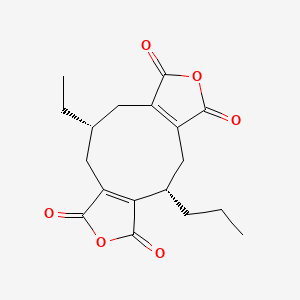
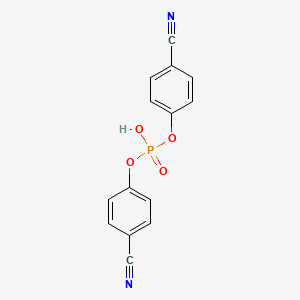
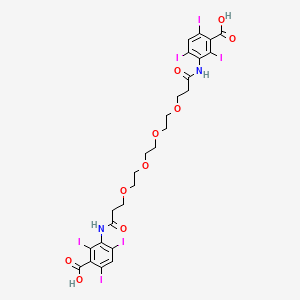

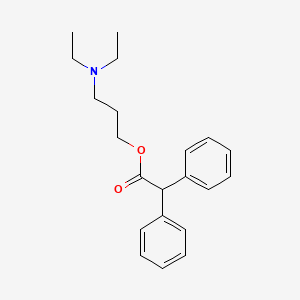
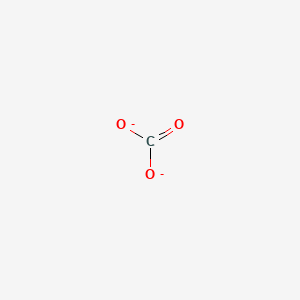

![2,5-Bis{[4-(N-ethylamidino)]phenyl}furan](/img/structure/B1196830.png)

![4-Bromo-6-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1196835.png)
![8-(propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1196836.png)


![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide](/img/no-structure.png)